4-O-beta-D-Galactopyranosyl-alpha-D-fructose

Constipation Osmotic Laxative Adverse Events

4-O-beta-D-Galactopyranosyl-alpha-D-fructose, known universally as lactulose, is a synthetic non-absorbable disaccharide composed of galactose linked β-(1→4) to fructose (CAS 4618-18-2; molecular formula C₁₂H₂₂O₁₁, MW 342.30). Unlike its structural isomer lactose (galactose-β-(1→4)-glucose), lactulose resists hydrolysis by human small-intestinal disaccharidases, enabling intact delivery to the colon where it exerts osmotic laxative effects and serves as a selective fermentation substrate for saccharolytic bacteria.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B7803540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-beta-D-Galactopyranosyl-alpha-D-fructose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1
InChIKeyJCQLYHFGKNRPGE-WJONTELPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-beta-D-Galactopyranosyl-alpha-D-fructose (Lactulose) Procurement Guide: Comparator-Based Evidence for Scientific and Industrial Selection


4-O-beta-D-Galactopyranosyl-alpha-D-fructose, known universally as lactulose, is a synthetic non-absorbable disaccharide composed of galactose linked β-(1→4) to fructose (CAS 4618-18-2; molecular formula C₁₂H₂₂O₁₁, MW 342.30) . Unlike its structural isomer lactose (galactose-β-(1→4)-glucose), lactulose resists hydrolysis by human small-intestinal disaccharidases, enabling intact delivery to the colon where it exerts osmotic laxative effects and serves as a selective fermentation substrate for saccharolytic bacteria [1]. This compound occupies a distinct position at the intersection of pharmaceutical (hepatic encephalopathy, constipation), food-technology (prebiotic ingredient), and analytical-standard markets, where substitution with seemingly similar lactose derivatives, sugar alcohols, or synthetic oligosaccharides can result in measurably different functional outcomes across clinical efficacy, adverse event burden, metabolite output, and microbial selectivity [2].

Why Lactulose Cannot Be Interchanged with Lactitol, PEG, Inulin, or GOS: A Procurement-Risk Perspective


The disaccharide class of non-absorbable osmotic agents (lactulose, lactitol) and the broader prebiotic category (GOS, inulin, FOS) exhibit sufficient overlap in mechanism-of-action terminology to invite erroneous procurement interchange. However, clinical meta-analyses reveal that lactulose carries an adverse event burden approximately twice that of lactitol in chronic constipation (62.10% vs. 31.20%, p = 0.0019) while providing statistically equivalent laxative efficacy, a trade-off profile that directly affects formulary decisions where tolerability is a primary endpoint [1]. Conversely, in hepatic encephalopathy (HE), lactulose demonstrates a robust mortality reduction benefit versus placebo (RR 0.36) that is supported by a meta-analytic evidence base of 38 randomized controlled trials—a level of evidence that lactitol shares in terms of efficacy but that polymeric alternatives such as PEG simply lack for this indication [2]. In prebiotic applications, lactulose exhibits a markedly broader strain-utilization profile than lactitol (37 bacterial strains versus 15) and generates top-tier bifidogenic responses and short-chain fatty acid (SCFA) output in head-to-head in vitro comparisons with FOS, GOS, and xylo-oligosaccharides (XOS) [3]. These quantitative divergences mean that substitution without evidence verification risks not merely a performance deficit but a categorical failure to meet the target clinical or industrial specification.

Lactulose Comparator Evidence Matrix: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Adverse Event Rate versus Lactitol in Chronic Constipation: A Two-Fold Difference Defines the Tolerability Trade-Off

In a systematic review and meta-analysis of six head-to-head clinical trials encompassing 349 adult and 81 pediatric patients with chronic constipation, lactulose produced an adverse event rate of 62.10 ± 1.100% compared with 31.20 ± 0.800% for lactitol (p = 0.0019), representing an approximately two-fold higher rate of side effects [1]. Patient acceptance mirrored this divergence: only 26.8% of patients preferred lactulose versus 73.2% for lactitol [1]. Physician-adjudged efficacy favored lactulose in only 47.83% of cases versus 61.91% for lactitol, and the required pediatric dose of lactulose was nearly double that of lactitol (500–750 mg/kg/day vs. 250–400 mg/kg/day) [1].

Constipation Osmotic Laxative Adverse Events

Bifidogenic Potency and SCFA Output Rank Lactulose in the Top Tier of Commercial Prebiotics Alongside GOS

In a 24-hour in vitro batch-culture fermentation study comparing seven commercial prebiotic oligosaccharides using human fecal inocula and fluorescent in-situ hybridization (FISH) quantification, lactulose and xylo-oligosaccharides (XOS) produced the highest increases in bifidobacterial numbers among all tested substrates [1]. Short-chain fatty acid (SCFA) generation—the principal metabolic output linked to colonic health—was highest on lactulose and galacto-oligosaccharides (GOS), exceeding levels achieved with fructo-oligosaccharides (FOS), isomalto-oligosaccharides (IMO), and inulin [1]. Gas production, a clinically relevant tolerability parameter, was notably lower on IMO and GOS than on inulin, placing lactulose in an intermediate gas-production category relative to comparators [1].

Prebiotic Bifidobacteria Short-Chain Fatty Acids

Mortality Reduction in Overt Hepatic Encephalopathy: Lactulose Demonstrates a Meta-Analytic RR of 0.36 versus Placebo

A systematic review and meta-analysis of 38 randomized controlled trials involving 1,828 patients with cirrhosis demonstrated that non-absorbable disaccharides (lactulose and lactitol) as a class reduced the risk of hepatic encephalopathy (RR 0.63, 95% CI 0.53–0.74, NNT = 4) and serious liver-related adverse events (RR 0.42, 95% CI 0.26–0.69, NNT = 50) compared to placebo/no intervention [1]. Critically, in patients with overt HE, lactulose-containing regimens were associated with a significant reduction in mortality (RR 0.36, 95% CI 0.14–0.94, NNT = 20) [1]. A separate analysis confirmed that lactulose was associated with reduced mortality relative to placebo (8.5% vs. 14%) in trials involving 705 patients [2]. The meta-analysis found no significant differences in efficacy or safety between lactulose and lactitol for HE; however, lactitol was associated with a significantly lower frequency of flatulence (p < 0.01) [1].

Hepatic Encephalopathy Mortality Cirrhosis

Broader Probiotic Strain Utilization than Inulin or Lactobionic Acid: Only 2 of 5 Commercially Relevant Lactobacillus Strains Utilize Lactulose

In a comparative growth-substrate study, five commercially relevant probiotic Lactobacillus strains were tested for their ability to utilize inulin, lactulose, and lactobionic acid as sole carbon sources. Only Lactobacillus acidophilus NCFM and Lactobacillus reuteri NCIMB 11951 utilized lactulose effectively; the remaining three strains (L. casei, L. plantarum, L. rhamnosus) showed growth below 20% of glucose-control levels on all three prebiotics, indicating that even lactulose—the most broadly utilized substrate among the three—supported only a minority of the tested probiotic strains [1]. This compares unfavorably with glucose as a universal growth substrate but distinguishes lactulose from lactobionic acid, which was described as a less commonly utilized prebiotic for both Lactobacilli and Bifidobacteria [2].

Synbiotic Probiotic Strain Selectivity

Flatulence Burden in Chronic Hepatic Encephalopathy: Lactulose Produces Significantly More Flatulence than Lactitol (p < 0.01)

A meta-analysis of controlled and randomized trials in cirrhotic patients with chronic hepatic encephalopathy found no statistical difference in therapeutic efficacy (portosystemic encephalopathy index) between lactulose and lactitol, but revealed a significantly higher frequency of flatulence in patients treated with lactulose (p < 0.01) [1]. This finding was corroborated by a double-blind, randomized cross-over study in which 5 of 9 patients experienced excessive flatulence and 8 experienced diarrhea on lactulose, compared with only 2 and 4 patients on lactitol, respectively [2]. Similarly, in a randomized controlled trial of porto-systemic encephalopathy, 67% of lactitol-treated patients favored the taste of their assigned drug versus only 20% of lactulose-treated patients (p = 0.003), and none of the lactitol patients reported side effects compared with six lactulose patients reporting meteorism/flatulence and four reporting nausea [3].

Hepatic Encephalopathy Flatulence Tolerability

Pediatric Constipation: PEG Produces 0.98 More Stools per Week than Lactulose in Meta-Analysis

A meta-analysis of four randomized controlled trials with 338 pediatric participants found that polyethylene glycol (PEG) produced significantly greater stool frequency than lactulose, with a mean difference of +0.98 stools per week (95% CI 0.49 to 1.46) [1]. Children receiving PEG were also significantly less likely to require additional laxative therapies (OR 0.49, 95% CI 0.27 to 0.89) [1]. A more recent systematic review and network meta-analysis of 59 pediatric RCTs confirmed that PEG may be more effective than lactulose for treatment success (RR 1.35, 95% CI 1.11–1.64, low-certainty evidence) [2]. However, a 2024 randomized clinical trial found no significant difference in symptom reduction between PEG and lactulose for chronic functional constipation in children (treatment failure: 10.6% lactulose vs. 4.3% PEG, P = 0.221), indicating context-dependent variability .

Pediatric Constipation Polyethylene Glycol Stool Frequency

High-Impact Evidence-Supported Application Scenarios for 4-O-beta-D-Galactopyranosyl-alpha-D-fructose Procurement


Hepatic Encephalopathy Clinical Formulary: Lactulose as First-Line Agent with Meta-Analytic Mortality Benefit (RR 0.36)

Hospital pharmacy and therapeutic committees selecting a first-line agent for overt hepatic encephalopathy should prioritize lactulose based on the largest meta-analytic evidence base among non-absorbable disaccharides (38 RCTs, 1,828 patients) demonstrating a 64% relative risk reduction in mortality versus placebo (RR 0.36, 95% CI 0.14–0.94) and a 37% relative risk reduction in HE occurrence (RR 0.63) [1]. While lactitol is therapeutically equivalent and better tolerated (p < 0.01 for lower flatulence), lactulose's longer regulatory history, broader global availability, and the deeper mortality evidence pool make it the default procurement reference standard for this indication. In settings where long-term tolerability is paramount, lactitol may be substituted with documented equivalent HE efficacy [2].

Synbiotic Product Development: Strain-Level Validation of Lactulose–Probiotic Pairing Is Mandatory

Food and supplement manufacturers developing synbiotic formulations must recognize that lactulose supports growth of only 2 of 5 tested commercial Lactobacillus strains (L. acidophilus NCFM and L. reuteri NCIMB 11951) at levels exceeding 20% of glucose-control growth [1]. Three additional strains showed negligible utilization, and inulin and lactobionic acid performed even more poorly across the panel. Procurement of lactulose as a synbiotic ingredient is therefore scientifically justified only when paired with validated probiotic strains; random co-formulation without strain-level growth verification risks product failure. Lactulose additionally improved the bile tolerance and cold-storage stability of Lactobacillus salivarius in an independent study, suggesting functional benefits beyond mere growth support for select strains [2].

Prebiotic Research Reference Standard: Lactulose as Dual-Action Benchmark for Bifidogenic and SCFA Output

In prebiotic research programs comparing novel oligosaccharides, lactulose serves as an industry-standard positive control because it simultaneously achieves the highest bifidobacterial population increase (tied with XOS) and the highest total SCFA generation (tied with GOS) in standardized in vitro fecal batch fermentation models [1]. This dual-top-tier performance profile makes lactulose a more stringent benchmark than FOS (which excels in lactobacilli stimulation but not SCFA output) or inulin (which produces the highest gas and lower SCFA). Researchers procuring analytical-grade lactulose as a reference standard should specify purity ≥99% and confirm the absence of contaminating monosaccharides (galactose, fructose) or lactose, as these can confound fermentation readouts [2].

Pediatric Gastroenterology Procurement: PEG Preferred First-Line, Lactulose Reserved for Dual-Indication Cases

In pediatric constipation formularies, meta-analytic evidence (4 RCTs, 338 children) shows that PEG yields 0.98 more stools per week than lactulose (95% CI 0.49–1.46) and reduces the need for additional laxatives (OR 0.49) [1]. A 2025 network meta-analysis further supports PEG with a treatment success RR of 1.35 over lactulose (low-certainty evidence) [2]. Lactulose procurement for pediatric constipation should therefore be reserved for cases where its additional indication (hepatic encephalopathy risk in children with liver disease) or specific formulary constraints justify its use. Where lactulose is selected, the adverse event rate of 62.10% versus lactitol's 31.20% (p = 0.0019) in chronic constipation patients should inform anticipatory patient counseling and monitoring protocols [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-O-beta-D-Galactopyranosyl-alpha-D-fructose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.